molecular formula C11H15FN2O4 B063545 5-Fluorouracil-1-acetylpentane CAS No. 174582-13-9

5-Fluorouracil-1-acetylpentane

Cat. No.: B063545
CAS No.: 174582-13-9
M. Wt: 258.25 g/mol
InChI Key: FEODLFQIOZXXGY-UHFFFAOYSA-N
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Description

5-Fluorouracil-1-acetylpentane is a fluorinated uracil derivative characterized by a pentane side chain modified with an acetyl group at the 1-position of the 5-fluorouracil (5-FU) base. While 5-FU itself is a well-established antimetabolite chemotherapeutic agent used to treat cancers such as colorectal and breast cancer, the acetylpentane modification aims to alter pharmacokinetic properties, including solubility, metabolic stability, and tissue penetration .

Properties

CAS No.

174582-13-9

Molecular Formula

C11H15FN2O4

Molecular Weight

258.25 g/mol

IUPAC Name

pentyl 2-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetate

InChI

InChI=1S/C11H15FN2O4/c1-2-3-4-5-18-9(15)7-14-6-8(12)10(16)13-11(14)17/h6H,2-5,7H2,1H3,(H,13,16,17)

InChI Key

FEODLFQIOZXXGY-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)CN1C=C(C(=O)NC1=O)F

Canonical SMILES

CCCCCOC(=O)CN1C=C(C(=O)NC1=O)F

Synonyms

5-Fluorouracil-1-acetylpentane

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure: 5-Fluorouracil (5-FU)
  • Mechanism: 5-FU inhibits thymidylate synthase, disrupting DNA synthesis.
Analogous Uracil Derivatives

The evidence includes structurally related compounds, though none directly match 5-Fluorouracil-1-acetylpentane:

Compound Name Key Features Reference
5-Amino-6-(5'-phosphoribitylamino)uracil A ribityl-modified uracil involved in flavin biosynthesis; water-soluble due to polar phosphoribityl group.
2-(2-Hydroxy-4-methylphenyl)pentan-3-one A phenolic ketone with a pentanone backbone; unrelated to fluorouracil but shares a pentanone moiety.

Key Comparison Points :

This contrasts with 5-Amino-6-(5'-phosphoribitylamino)uracil, which is highly hydrophilic .

Metabolic Stability : Acetyl groups often slow enzymatic degradation. For example, tegafur (a 5-FU prodrug with a tetrahydrofuryl moiety) has a half-life of 5–8 hours, far exceeding 5-FU .

Limitations of Current Evidence

The provided sources lack explicit data on 5-Fluorouracil-1-acetylpentane, including:

  • Synthetic routes or purity assessments .
  • In vitro/in vivo pharmacological profiles .
  • Comparative efficacy or toxicity against 5-FU or other derivatives .

Recommended Research Directions

Synthesis and Characterization : Confirm the compound’s structure via NMR and mass spectrometry.

Solubility and Partition Coefficient Studies : Compare logP with 5-FU and tegafur.

Metabolic Profiling : Assess stability in human liver microsomes or DPD enzyme assays.

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